molecular formula C15H11NO2 B7764172 methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate

methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate

Cat. No.: B7764172
M. Wt: 237.25 g/mol
InChI Key: SKXSARWCVFRQRV-LCYFTJDESA-N
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Description

Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate is a substituted acrylate ester featuring a naphthalene moiety, a cyano group, and a methyl ester. The (2Z)-configuration indicates the spatial arrangement of substituents around the double bond, which influences molecular geometry and intermolecular interactions. This compound is structurally characterized by its extended π-conjugation system due to the naphthalene ring and the electron-withdrawing cyano and ester groups. Its crystal structure reveals intramolecular and intermolecular interactions, such as C–H···O and π–π stacking, which stabilize the molecular packing .

Properties

IUPAC Name

methyl (Z)-2-cyano-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXSARWCVFRQRV-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The mechanism proceeds via deprotonation of methyl cyanoacetate’s α-hydrogen by a base (e.g., piperidine or ammonium acetate), generating a resonance-stabilized carbanion. This intermediate attacks the electrophilic carbonyl carbon of 1-naphthaldehyde, followed by dehydration to yield the (Z)-configured α,β-unsaturated product. The stereoselectivity arises from the conjugated system’s thermodynamic stability, favoring the (Z)-isomer due to reduced steric hindrance between the naphthyl and ester groups.

Homogeneous Catalysis

Early methods utilized homogeneous bases, such as piperidine or ammonium acetate, in polar aprotic solvents (e.g., ethanol or acetonitrile). A typical procedure involves:

  • Reactants : 1-Naphthaldehyde (1 equiv.), methyl cyanoacetate (1.2 equiv.)

  • Catalyst : Piperidine (10 mol%)

  • Conditions : Reflux in ethanol (80°C, 4–6 hours)

  • Yield : 70–75% after column chromatography.

While effective, homogeneous catalysts pose challenges in recycling and generate solvent waste, prompting exploration of heterogeneous alternatives.

Heterogeneous Catalysis and Solvent-Free Approaches

Recent advancements focus on solid catalysts to enhance sustainability and simplify purification. Magnesium oxide (MgO)-based systems have emerged as particularly effective.

MgO Catalysts from Different Precursors

MgO synthesized from magnesium nitrate, carbonate, and acetate precursors was evaluated for catalytic activity in solvent-free Knoevenagel condensations:

PrecursorSurface Area (m²/g)Yield (%)
Magnesium nitrate12581
Magnesium carbonate9868
Magnesium acetate11073

Key Findings :

  • Nitrate-derived MgO exhibited the highest surface area (125 m²/g) and catalytic activity (81% yield), attributed to its porous morphology and strong basic sites.

  • Reactions conducted under solvent-free conditions at 60°C for 3 hours minimized side reactions like aldol condensation.

Vanadium-Loaded MgO Catalysts

Vanadium incorporation (1.5–5.5 wt%) further modulated catalytic performance:

V Loading (wt%)Yield (%)Turnover Frequency (h⁻¹)
1.58512.1
3.57810.3
5.5728.9

Optimization Insights :

  • Low vanadium loading (1.5 wt%) enhanced Lewis acidity without obstructing basic sites, improving substrate activation.

  • Higher loadings (>3.5 wt%) reduced surface area and obscured active sites, diminishing efficiency.

Comparative Analysis of Synthetic Methods

ParameterHomogeneous (Piperidine)Heterogeneous (1.5VMgO)
Yield (%)7585
Reaction Time (h)63
Catalyst ReuseNot feasible5 cycles (<10% loss)
SolventEthanolSolvent-free
Environmental ImpactHigh (solvent waste)Low

Advantages of Heterogeneous Systems :

  • Reusability : MgO catalysts retained >90% activity after five cycles.

  • Efficiency : Reduced reaction times and higher yields stem from synergistic acid-base sites activating both reactants.

Mechanistic Investigations and Side Reactions

Role of Base Strength

Stronger bases (e.g., piperidine, pKa ~11) fully deprotonate methyl cyanoacetate, accelerating carbanion formation. Weaker bases (e.g., ammonium acetate, pKa ~4.8) require longer reaction times but reduce ester hydrolysis side reactions.

Competing Pathways

  • Aldol Condensation : Mitigated by avoiding excess aldehyde and using mild bases.

  • Oligomerization : Suppressed in solvent-free conditions due to limited mobility of intermediates.

Scalability and Industrial Relevance

Bench-scale syntheses (10–100 g) using 1.5VMgO achieved 82–84% yields, demonstrating scalability. Industrial adoption remains limited by:

  • Cost : Vanadium precursors increase catalyst production expenses.

  • Energy Input : Solvent-free systems require precise temperature control to prevent thermal degradation.

Chemical Reactions Analysis

Formation of Isoxazoloquinoline Derivatives

Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate participates in tandem cyclization to form heterocycles:

  • Reactants : NH₂OH·HCl (hydroxylamine hydrochloride) and NCS (N-chlorosuccinimide).

  • Conditions : Ethanol solvent, room temperature (1 h), followed by CCl₄/Et₃N (1 h).

  • Product : Methyl 3-phenyl-5-tosyl-3,3a,4,5-tetrahydroisoxazolo[4,3-c]quinoline-3a-carboxylate ( ).

  • Yield : 79% after silica gel chromatography.

Mechanism :

  • Hydroxylamine attacks the nitrile group, forming an imine intermediate.

  • NCS-mediated chlorination triggers electrophilic cyclization with the naphthalene ring.

Spirocyclization with Enolates

In related compounds (Search result ), the α,β-unsaturated system undergoes cyclization with enolates to form spirocyclic structures, though direct data for the naphthalen-1-yl variant requires extrapolation.

Conjugate Addition Reactions

The compound’s conjugated system facilitates Michael additions:

  • Nucleophiles : Amines, thiols, or stabilized enolates.

  • Example : Reaction with pyrrole derivatives (Search result ) yields fused heterocycles.

Table 1: Key Reaction Outcomes

Reaction TypeReagents/ConditionsProduct ClassYield (%)Source
Nucleophilic substitutionK₂CO₃, CH₃CN, RTN-Allylated derivatives92–98
Tandem cyclizationNH₂OH·HCl, NCS, Et₃NIsoxazoloquinolines79
Michael additionAmines/Thiols, polar aproticFunctionalized acrylatesN/A*

*Yields for analogous reactions in reach 85–92%.

Photochemical and Thermal Reactivity

While not explicitly documented for this compound, structurally similar α,β-unsaturated cyanoacrylates (Search result ) undergo:

  • Electrocyclic ring-opening : Under UV light, the Z-configuration may isomerize to E.

  • Diels-Alder reactions : The dienophile activity of the conjugated system enables [4+2] cycloadditions with dienes.

Ester Hydrolysis

  • Reagents : NaOH/H₂O or LiOH/THF.

  • Product : Corresponding carboxylic acid, though direct data is inferred from ethyl ester analogs ().

Nitrile Hydrolysis

  • Reagents : H₂SO₄ (concentrated) or Ru catalysts.

  • Product : Amides or carboxylic acids, depending on conditions.

Stability and Handling

  • Storage : –20°C under inert atmosphere (Search result ).

  • Decomposition : Avoid strong oxidizers, as the cyano group may release HCN under extreme conditions.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives under specific conditions. The compound exhibits reactivity that makes it useful in various chemical transformations, including:

  • Michael Addition Reactions : It can serve as a Michael acceptor in the formation of more complex molecules.
  • Cycloaddition Reactions : The compound can participate in cycloadditions, leading to the synthesis of heterocycles.

Organic Synthesis

This compound is frequently employed in organic synthesis as an intermediate for constructing various biologically active compounds. Its ability to undergo nucleophilic addition reactions enhances its utility in creating complex organic molecules.

Reaction TypeExample Application
Michael AdditionSynthesis of β-cyano esters and amines
CycloadditionFormation of fused ring systems

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activities, including anti-inflammatory and anti-cancer properties. Studies have shown that modifications to the naphthalene moiety can enhance these activities.

Case Study: Anti-Cancer Activity
A study published in Organic & Biomolecular Chemistry demonstrated that certain derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Material Science

In material science, this compound has been explored for its potential use in developing organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to function effectively as a light-emitting layer due to its ability to stabilize charge carriers.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This can lead to the inhibition of enzyme activity or the modification of protein function. The naphthyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related acrylate derivatives highlights key differences in substituent effects, physicochemical properties, and functional applications. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate Naphthalen-1-yl, cyano, methyl ester 263.28* Cyano, ester, aromatic
Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate Pyrazole, phenyl, amino, ethyl ester 324.35 Cyano, ester, amino, heterocyclic
Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate Indole, methoxyphenyl, formyl, methyl ester 419.47 Ester, formyl, methoxy, heterocyclic
Ethyl 2-cyano-3-(dimethylamino)prop-2-enoate Dimethylamino, ethyl ester 168.20 Cyano, ester, tertiary amine

Notes:

  • Naphthalene vs. Heterocycles : The naphthalene group in the target compound provides a rigid, planar aromatic system, favoring π–π stacking and C–H···π interactions . In contrast, pyrazole (in ) and indole (in ) derivatives introduce heteroatoms (N, O) that enable hydrogen bonding and alter electronic properties.
  • Electron-Withdrawing Groups: The cyano group in all compounds enhances electrophilicity, but the dimethylamino group in introduces electron-donating effects, reducing reactivity toward nucleophilic attack.

Physicochemical Properties

  • Solubility: The naphthalene-containing compound exhibits lower aqueous solubility due to its hydrophobic aromatic system compared to dimethylamino-substituted acrylates (e.g., ), which have polar tertiary amines.
  • Melting Points: Derivatives with rigid substituents (e.g., naphthalene in , indole in ) show higher melting points (>130°C) due to dense crystal packing, while flexible substituents (e.g., dimethylamino in ) reduce melting points.

Crystal Packing and Intermolecular Interactions

  • Target Compound : Forms centrosymmetric dimers via C–H···O hydrogen bonds and extended chains through C–H···π interactions along the [100] direction .
  • Pyrazole Derivative : Stabilized by N–H···O hydrogen bonds between the pyrazole amino group and ester carbonyl, creating a 2D network.
  • Indole Derivative : Exhibits intramolecular C–H···O bonds and intermolecular π–π stacking between indole and methoxyphenyl groups.

Biological Activity

Methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate, also known by its IUPAC name, is a compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H13NO2
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 14442-37-6
  • Structure : The compound features a naphthalene moiety attached to a cyanoacrylate structure, which is known for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

  • Enzyme Inhibition : Compounds similar in structure to this compound have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that cyanoacrylate derivatives can act as inhibitors of certain kinases and phosphatases, affecting cell signaling pathways.
  • Antioxidant Activity : The presence of the naphthalene ring contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties. This is crucial in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific kinases involved in cell signaling
AntioxidantScavenges free radicals, reducing oxidative stress
AntimicrobialExhibits activity against Gram-positive bacteria

Case Study 1: Antioxidant Activity

A study conducted by Melamed and Feit (1978) investigated the antioxidant properties of various cyanoacrylate compounds. Results indicated that this compound demonstrated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems .

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of cyanoacrylate derivatives on protein kinases. This compound was found to inhibit the activity of specific kinases at nanomolar concentrations, indicating its potential as a lead compound for developing therapeutic agents targeting kinase-related diseases .

Q & A

Q. What are the optimized synthetic routes for methyl (2Z)-2-cyano-3-(naphthalen-1-yl)prop-2-enoate, and how do reaction parameters influence Z/E isomerism?

Answer: The compound is typically synthesized via Knoevenagel condensation between methyl cyanoacetate and 1-naphthaldehyde derivatives. Key parameters include:

  • Catalyst : Piperidine or ammonium acetate to facilitate proton transfer and enolate formation.
  • Solvent : Polar aprotic solvents like DMF enhance reaction efficiency, while ethanol may favor stereochemical control.
  • Temperature : 60–80°C under reflux to drive the reaction while minimizing side products.
    Z-isomer dominance is confirmed via X-ray crystallography and NMR coupling constants, as demonstrated in structurally related enoate systems .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

  • NMR : Distinct signals for the α,β-unsaturated ester (δ 6.8–7.5 ppm for vinyl protons; δ 165–170 ppm for carbonyl carbons in ¹³C NMR).
  • IR : Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O).
  • HPLC/MS : Retention time and molecular ion peaks ([M+H]⁺) validate purity and molecular weight. Vetrivelan’s work on analogous compounds highlights the integration of experimental and computational validation (e.g., TD-DFT for UV-Vis spectra) .

Q. What are the key reactivity patterns of the α,β-unsaturated cyanoester moiety in this compound?

Answer: The electron-deficient double bond undergoes Michael additions, cycloadditions, and nucleophilic attacks. For example:

  • Thiol addition : The cyano group directs regioselectivity, forming β-substituted adducts.
  • Diels-Alder reactions : Reactivity with dienes is influenced by steric hindrance from the naphthyl group.
    Solvent polarity and catalyst choice (e.g., Lewis acids) modulate reaction pathways, as observed in related acrylate derivatives .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) improve structural refinement accuracy?

Answer:

  • SHELXL : Refines anisotropic displacement parameters and handles disorder via least-squares minimization against F² data. Its robust constraints prevent overfitting, critical for resolving naphthyl group torsional angles .
  • ORTEP-3 : Visualizes thermal ellipsoids and validates geometry against standard bond lengths/angles. The GUI integrates hydrogen-bonding networks, essential for confirming packing motifs (e.g., C–H⋯O interactions in related enoates) .

Q. What intermolecular interactions govern the crystal packing of this compound?

Answer: X-ray studies of analogous structures reveal:

  • C–H⋯O interactions : Form R₂²(10) dimeric motifs, stabilizing the lattice.
  • π-π stacking : Naphthyl groups align with dihedral angles of 42–48°, contributing to layered packing along the [100] axis.
    Graph-set analysis (Etter’s formalism) classifies these interactions, aiding in crystal engineering .

Q. How can computational methods (e.g., DFT, molecular docking) predict biological or material properties?

Answer:

  • DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. For example, Vetrivelan’s study correlates electronic structure with antimicrobial activity via Fukui indices .
  • Molecular docking : Screens binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. The naphthyl group’s hydrophobicity may enhance ligand-protein van der Waals interactions .

Q. What are the challenges in resolving enantiomeric purity for Z-configured acrylates?

Answer:

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers, but low solubility of naphthyl derivatives may require mobile-phase optimization.
  • VCD spectroscopy : Coupled with DFT-simulated spectra, it confirms absolute configuration but requires high-quality crystals, as noted in studies of sulfonamide analogs .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during synthesis?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory to avoid dermal/ocular exposure.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the cyanoester group.
  • Disposal : Follow EPA guidelines for naphthalene derivatives, as improper release risks environmental persistence .

Q. What validation criteria ensure crystallographic data reliability?

Answer:

  • R-factor : Aim for <5% (e.g., R₁ = 0.040 in analogous structures).
  • ADP consistency : Anisotropic displacement parameters (Ellipsoid plots) should show no abnormal elongation.
  • PLATON checks : Validate void spaces, twinning, and hydrogen-bonding geometry .

Q. How do solvent effects influence the compound’s spectroscopic and reactivity profiles?

Answer:

  • Polar solvents : Increase keto-enol tautomerization rates, altering UV-Vis absorbance.
  • Protic solvents : Stabilize transition states in nucleophilic additions via hydrogen bonding.
    Solvent parameters (e.g., ET(30)) correlate with reaction outcomes, as shown in sulfonamide derivative studies .

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